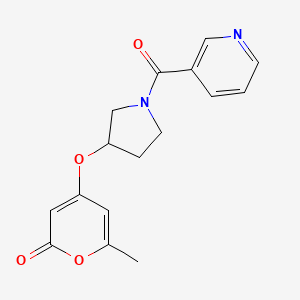

6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-7-14(8-15(19)21-11)22-13-4-6-18(10-13)16(20)12-3-2-5-17-9-12/h2-3,5,7-9,13H,4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQOXVMUMOYYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity.

Mode of Action

The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins.

Biological Activity

6-Methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.28 g/mol. The compound features a pyran ring substituted with a nicotinoyl group, which is believed to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyranones can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially by modulating pathways associated with apoptosis and inflammation .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.

- Antimicrobial Mechanism : The compound likely disrupts bacterial membranes and inhibits DNA replication.

- Neuroprotective Mechanism : It may inhibit pro-apoptotic factors and promote neurotrophic factors, supporting neuronal health.

Study on Antioxidant Activity

A study conducted by Hamidian et al. (2013) evaluated the antioxidant potential of pyranone derivatives, including this compound. The results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior free radical scavenging ability .

Study on Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Data Tables

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have demonstrated that 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one exhibits promising anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines and xenograft models.

Case Study: Tumor Growth Inhibition

In vivo experiments indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm) | 20 ± 2 | 10 ± 1 |

| Apoptosis Rate (%) | 5% | 25% |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a favorable anti-inflammatory profile, suggesting potential therapeutic uses in conditions characterized by chronic inflammation .

Neuropharmacological Potential

The structural characteristics of this compound suggest potential applications in neuropharmacology, particularly concerning neurodegenerative diseases. The presence of the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neurological pathways.

3. Cognitive Enhancements

Preliminary studies indicate that the compound could enhance cognitive functions, possibly through mechanisms involving cholinergic modulation. This is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are prominent.

Synthesis and Derivatives

The synthesis of this compound has been reported in various literature sources, highlighting its accessibility for research purposes. Additionally, derivatives of this compound are being explored for improved pharmacological profiles.

Q & A

Q. What are the key steps in synthesizing 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one?

The synthesis typically involves:

- Sulfonylation/Nicotinoylation : Introducing the nicotinoyl group to the pyrrolidine ring via nucleophilic acyl substitution .

- Nucleophilic Substitution : Coupling the modified pyrrolidine with the pyranone core under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%), critical for reproducible biological assays .

Q. How can the compound’s structural identity be confirmed?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for the pyranone carbonyl (~165–170 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₈H₂₀N₂O₅: ~368.137 g/mol) .

Q. What preliminary assays assess its biological activity?

- In Vitro Screening :

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying catalytic conditions?

- Catalyst Screening : Compare Pd-catalyzed cross-coupling vs. organocatalytic methods for nicotinoyl group installation .

- Reaction Engineering : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., over-oxidation) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. greener alternatives (e.g., cyclopentyl methyl ether) to balance reactivity and sustainability .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Standardized Assay Conditions : Control variables like microbial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or cell passage number .

- Mechanistic Follow-Up : Combine in vitro assays with molecular docking to validate target engagement (e.g., binding to HIV protease active site) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies and identify outliers due to assay sensitivity .

Q. What advanced techniques characterize its physicochemical stability?

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake under varying humidity .

- Degradation Studies : Forced degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) monitored via HPLC-PDA .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with substituted pyranone rings (e.g., 6-ethyl vs. 6-methyl) to evaluate steric effects .

- Functional Group Replacement : Replace the nicotinoyl group with other acyl moieties (e.g., benzoyl) to probe electronic contributions .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes to link structural changes to ADMET properties .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.